molecular formula C23H28N4O3S B6548060 2-{[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide CAS No. 946311-05-3

2-{[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B6548060
CAS No.: 946311-05-3
M. Wt: 440.6 g/mol
InChI Key: GFLQJEOLVOUYBV-UHFFFAOYSA-N
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Description

The compound 2-{[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide (hereafter referred to as the target compound) is a pyrido[2,3-d]pyrimidine derivative featuring a sulfanyl-linked acetamide moiety. Its core structure includes:

  • A pyrido[2,3-d]pyrimidine scaffold with 1,3-dimethyl and 2-methylpropyl substituents at positions 1, 3, and 4.
  • A thioether bridge (-S-) at position 5, connecting to an acetamide group.
  • An N-(2,3-dimethylphenyl) substituent on the acetamide.

Properties

IUPAC Name

2-[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3S/c1-13(2)10-16-11-24-21-19(22(29)27(6)23(30)26(21)5)20(16)31-12-18(28)25-17-9-7-8-14(3)15(17)4/h7-9,11,13H,10,12H2,1-6H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLQJEOLVOUYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=C3C(=NC=C2CC(C)C)N(C(=O)N(C3=O)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Variations

The target compound belongs to a broader class of pyrimidine and pyrido-pyrimidine derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name/ID Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Pharmacological Notes
Target Compound Pyrido[2,3-d]pyrimidine 1,3-Dimethyl, 6-(2-methylpropyl), 5-sulfanyl-N-(2,3-dimethylphenyl)acetamide ~472.56 (estimated) Likely kinase modulation potential
(S)-Compound 11p Pyrido[4,3-d]pyrimidine 3-Cyclopropyl, 5-(fluoro-iodophenyl)amino, 6,8-dimethyl, DMSO solvate 693.53 FDA-reviewed kinase inhibitor
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Pyrimidin-2-yl thioacetamide 4-Methyl, N-(2,3-dichlorophenyl) 344.21 Antibacterial activity observed
N-(3-{3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl}phenyl)acetamide Pyrido[4,3-d]pyrimidine Cyclopropyl, fluoro-iodophenyl, dimethyl, DMSO solvate 693.53 High molecular weight, solvate form

Key Observations

Core Scaffold Differences: The target compound’s pyrido[2,3-d]pyrimidine core differs from the pyrido[4,3-d]pyrimidine in Compound 11p and ’s analog . Simpler pyrimidin-2-yl thioacetamides (e.g., ) lack the fused pyridine ring, reducing complexity but limiting binding versatility.

Substituent Impact :

  • The 2,3-dimethylphenyl group in the target compound enhances lipophilicity compared to the 2,3-dichlorophenyl group in ’s analog , which may improve membrane permeability but reduce polarity.
  • The 2-methylpropyl substituent at position 6 introduces branched alkylation, a feature absent in most analogs, possibly influencing metabolic stability .

Pharmacological Implications :

  • Compound 11p and ’s analog are explicitly linked to kinase inhibition, supported by FDA review data. The target compound’s structural similarity suggests analogous mechanisms, though empirical validation is needed.
  • ’s compound demonstrated antibacterial efficacy, highlighting the role of the dichlorophenyl group in microbial target engagement .

Research Findings and Data

Computational Clustering Insights

  • : Butina clustering algorithms group compounds by structural and functional similarity. The target compound’s pyrido-pyrimidine core and acetamide sidechain may cluster it with kinase inhibitors (e.g., Compound 11p ), whereas simpler thioacetamides ( ) form distinct groups.

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